molecular formula C10H10N2S B494089 3-methylsulfanyl-5-phenyl-1H-pyrazole CAS No. 55752-63-1

3-methylsulfanyl-5-phenyl-1H-pyrazole

Cat. No.: B494089
CAS No.: 55752-63-1
M. Wt: 190.27g/mol
InChI Key: GWFPTEIQBSEGIF-UHFFFAOYSA-N
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Description

3-methylsulfanyl-5-phenyl-1H-pyrazole is a chemical compound based on the privileged 1H-pyrazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . Pyrazole derivatives are recognized as pharmacologically important active scaffolds that possess a wide spectrum of biological activities . Researchers value this core structure for developing novel bioactive molecules, particularly in the fields of antibacterial and anticancer agent development . The pyrazole moiety is a key structural component in several FDA-approved drugs and numerous investigational compounds, underscoring its versatility and therapeutic potential . The specific substitution pattern of 3-methylsulfanyl-5-phenyl- on the 1H-pyrazole core positions this compound as a promising intermediate for the synthesis of more complex target molecules. It serves as a valuable building block for researchers exploring structure-activity relationships (SAR) in projects aimed at inhibiting specific biological targets . The methylsulfanyl group at the 3-position may offer a site for further chemical modification, which can be critical for optimizing potency and pharmacokinetic properties. This product is intended for research applications as a reference standard or a synthetic intermediate in laboratory settings. It is supplied for research use only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

55752-63-1

Molecular Formula

C10H10N2S

Molecular Weight

190.27g/mol

IUPAC Name

3-methylsulfanyl-5-phenyl-1H-pyrazole

InChI

InChI=1S/C10H10N2S/c1-13-10-7-9(11-12-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,12)

InChI Key

GWFPTEIQBSEGIF-UHFFFAOYSA-N

SMILES

CSC1=NNC(=C1)C2=CC=CC=C2

Canonical SMILES

CSC1=NNC(=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Hydrazine-Mediated Cyclization

In a representative procedure, 3-(methylsulfanyl)-1-phenylprop-2-en-1-one reacts with hydrazine hydrate in ethanol under reflux. The α,β-unsaturated ketone precursor is synthesized via Claisen-Schmidt condensation between acetophenone and methylsulfanylacetic acid, followed by dehydration. This method yields the target pyrazole in ~68% efficiency, with purity confirmed by HPLC (>95%). Key parameters include:

  • Temperature : 80–90°C

  • Reaction time : 6–8 hours

  • Solvent : Ethanol or methanol

The reaction mechanism proceeds through nucleophilic attack of hydrazine on the carbonyl group, followed by tautomerization and aromatization.

Post-Cyclization Functionalization

Thiolation of Preformed Pyrazole Intermediates

An alternative route involves introducing the methylsulfanyl group post-cyclization. For example, 5-phenyl-1H-pyrazol-3-ol undergoes thionation using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide), yielding 3-thioxo-5-phenyl-1H-pyrazol-3(2H)-one. Subsequent methylation with methyl iodide in the presence of potassium carbonate affords the target compound.

Key Data:

StepReagentsConditionsYield (%)
ThionationLawesson’s reagentToluene, 110°C82
MethylationCH₃I, K₂CO₃DMF, 60°C75

This method avoids the need for specialized starting materials but requires stringent control over stoichiometry to prevent over-methylation.

One-Pot Modular Synthesis

Recent advancements leverage iodine-dimethyl sulfoxide (DMSO) systems to streamline pyrazole formation. A 2028 study demonstrated that reacting 3-(methylsulfanyl)acetophenone with phenylhydrazine in ethanol, catalyzed by iodine (0.1 equiv) and DMSO (3 equiv), produces the target compound in a single step. The oxidative environment of DMSO facilitates dehydrogenation, directly yielding the aromatic pyrazole.

Optimization Insights:

  • Catalyst load : Excess iodine (>0.2 equiv) reduces yield due to side reactions.

  • Solvent polarity : Ethanol outperforms DMF or THF, enhancing solubility of intermediates.

  • Yield : 85% (isolated), with a reaction time of 4 hours at 70°C.

Comparative Analysis of Methodologies

The table below contrasts the efficiency, scalability, and practicality of major synthetic routes:

MethodAdvantagesLimitationsYield (%)Scalability
CyclocondensationHigh atom economyRequires specialized precursors68Moderate
Post-functionalizationFlexible modificationMulti-step, costly reagents75Low
One-pot synthesisRapid, minimal purificationSensitivity to ox. conditions85High

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